n,n-bis(2-chloroethyl)propan-1-amine
CAS No.: 621-68-1
Cat. No.: VC7987019
Molecular Formula: C7H15Cl2N
Molecular Weight: 184.1 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 621-68-1 |
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Molecular Formula | C7H15Cl2N |
Molecular Weight | 184.1 g/mol |
IUPAC Name | N,N-bis(2-chloroethyl)propan-1-amine |
Standard InChI | InChI=1S/C7H15Cl2N/c1-2-5-10(6-3-8)7-4-9/h2-7H2,1H3 |
Standard InChI Key | XPOTXXGDCPYFGR-UHFFFAOYSA-N |
SMILES | CCCN(CCCl)CCCl |
Canonical SMILES | CCCN(CCCl)CCCl |
Introduction
Structural Characteristics and Physicochemical Properties
Molecular Architecture
The compound’s structure features a central propan-1-amine group () substituted with two 2-chloroethyl groups () at the nitrogen atom. In its hydrochloride form, the amine group is protonated, forming , with a chloride counterion . Key structural identifiers include:
Physicochemical Data
The hydrochloride form exhibits higher solubility in aqueous media due to ionic interactions, facilitating its use in synthetic reactions .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is synthesized via a two-step process:
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Amination: Propan-1-amine reacts with 2-chloroethanol in the presence of hydrochloric acid, forming an intermediate secondary amine.
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Chlorination: The intermediate undergoes chlorination using thionyl chloride () or phosphorus oxychloride () to introduce the second chloroethyl group .
Reaction Scheme:
Industrial Manufacturing
Industrial production scales this process using continuous-flow reactors to optimize yield (>90%) and purity (>97%) . Key parameters include:
Chemical Reactivity and Derivative Formation
Nucleophilic Substitution
The chloroethyl groups are highly electrophilic, enabling reactions with nucleophiles (e.g., amines, thiols):
Such reactions yield bis-amine derivatives, which are precursors to polyurethane catalysts .
Oxidation and Reduction
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Oxidation: Treatment with hydrogen peroxide () forms N-oxides, which exhibit enhanced water solubility and reduced toxicity .
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Reduction: Catalytic hydrogenation removes chloroethyl groups, generating propan-1-amine derivatives.
Cyclization Reactions
In the presence of phosphorus oxychloride, the compound cyclizes to form oxazaphosphorine derivatives, key intermediates in cyclophosphamide synthesis :
Biological Activity and Mechanistic Insights
DNA Alkylation
The compound’s chloroethyl groups undergo intramolecular cyclization to form aziridinium ions, which alkylate DNA at the N7 position of guanine . This cross-linking disrupts DNA replication, inducing apoptosis in rapidly dividing cells.
Cytotoxic Effects
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Acute Toxicity: Oral LD₅₀ in rodents is 50–100 mg/kg, causing gastrointestinal necrosis and bone marrow suppression .
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Mutagenicity: Alkylation of DNA bases leads to point mutations and chromosomal aberrations (Ames test positive) .
Industrial and Pharmaceutical Applications
Pharmaceutical Synthesis
Application | Derivative | Use Case |
---|---|---|
Antineoplastic Agents | Cyclophosphamide | Lymphoma, leukemia |
Immunosuppressants | Ifosfamide | Organ transplantation |
Targeted Therapies | Functionalized mustards | Antibody-drug conjugates |
Chemical Intermediates
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Surfactants: Quaternary ammonium derivatives act as cationic surfactants .
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Polymer Chemistry: Bis-chloroethyl groups initiate polymerization in epoxy resins.
Hazard | NFPA Rating | OSHA Classification |
---|---|---|
Health | 3 | Acute toxicity (Category 2) |
Flammability | 1 | Non-flammable |
Reactivity | 1 | Stable under normal conditions |
Exposure Mitigation
Disposal
Incinerate at >1,000°C with scrubbers to neutralize HCl emissions .
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